molecular formula C16H16Cl2N2O3 B259280 2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone

2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone

Cat. No.: B259280
M. Wt: 355.2 g/mol
InChI Key: CGGCVDHYQNMCJR-UHFFFAOYSA-N
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Description

2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone is a chemical compound with a complex structure that includes a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone involves multiple steps. One common method includes the reaction of 2-tert-butyl-4-chloro-5-hydroxy-pyridazin-3-one with 2-(4-chlorophenyl)-2-oxoethyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis techniques to improve yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols can replace the chlorine atoms[][3].

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone involves its interaction with specific molecular targets. It is known to inhibit mitochondrial complex I (MCI), which plays a crucial role in the electron transport chain and ATP production. By inhibiting MCI, this compound can affect cellular energy metabolism and induce apoptosis in certain cell types .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone is unique due to its specific structural features, such as the tert-butyl and chloro substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H16Cl2N2O3

Molecular Weight

355.2 g/mol

IUPAC Name

2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one

InChI

InChI=1S/C16H16Cl2N2O3/c1-16(2,3)20-15(22)14(18)13(8-19-20)23-9-12(21)10-4-6-11(17)7-5-10/h4-8H,9H2,1-3H3

InChI Key

CGGCVDHYQNMCJR-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OCC(=O)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OCC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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